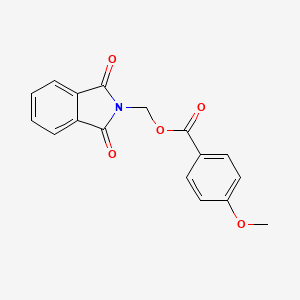

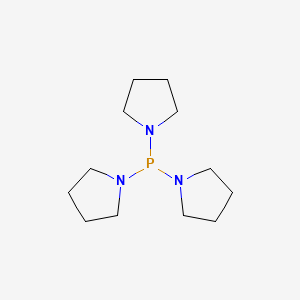

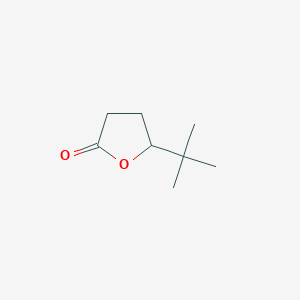

![molecular formula C11H13N3O B2467755 1-[(4-メトキシフェニル)メチル]-1H-ピラゾール-3-アミン CAS No. 1003011-46-8](/img/structure/B2467755.png)

1-[(4-メトキシフェニル)メチル]-1H-ピラゾール-3-アミン

概要

説明

Synthesis Analysis

The synthesis of similar compounds involves various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques such as single-crystal X-ray diffraction . Additionally, spectroscopic techniques like FT-IR, UV–visible, 1H NMR, and HRMS can be used for characterization .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the boiling point, density, and solubility can be determined experimentally .

作用機序

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine is not fully understood, but it has been suggested that 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine may exert its biological activity through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins that play a role in cancer metastasis.

Biochemical and Physiological Effects:

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the improvement of insulin sensitivity. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

実験室実験の利点と制限

1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has several advantages for lab experiments, including its relatively simple synthesis method, its low toxicity, and its potential applications in various fields. However, there are also limitations to the use of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.

将来の方向性

There are several future directions for the study of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine, including the optimization of its synthesis method, the identification of its molecular targets and signaling pathways, and the evaluation of its potential as a therapeutic agent for various diseases. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine may also be studied for its potential use as a drug delivery system or as a scaffold for the design of novel chemical compounds with improved biological activity. Additionally, the development of new analytical methods for the detection and quantification of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine in biological samples may facilitate its use in preclinical and clinical studies.

科学的研究の応用

医薬品化学と創薬

1,2,3-トリアゾール部分は、医薬品化学において汎用性の高い足場として役立っています。 研究者らは、この化合物の誘導体を、抗HIV、抗結核、抗ウイルス、抗菌、抗がん活性について研究してきました 。ピラゾール環は、重要なヘテロ環成分であり、さまざまな薬理学的特性を持ついくつかの薬物に存在します。これらの薬物には、抗炎症剤、鎮痛剤、血管拡張剤、抗うつ剤が含まれます。 さらに、ピラゾール系化合物は、がん治療、肥満管理、細胞保護において有望視されています .

抗菌剤および抗真菌剤

ヒドラゾンは、本研究対象の化合物のように、抗菌および抗真菌特性を示します。ヒドラゾンは、さまざまな病原体に対する潜在的な薬剤として役立ちます。 研究者らは、細菌感染症と真菌感染症の治療におけるヒドラゾンの有効性を研究してきました .

抗炎症および鎮痛特性

ピラゾール環は、抗炎症および鎮痛効果に貢献します。 ピラゾール環を含む化合物は、痛みを和らげ、炎症を抑える能力について研究されてきました .

血管拡張剤および心臓血管への応用

特定のピラゾール誘導体は、血管拡張剤として作用し、血管を広げるのに役立ちます。 これらの化合物は、心臓血管薬に関連しており、血圧の管理や血流の改善に役立つ可能性があります .

抗がんの可能性

ピラゾール含有化合物の多様な薬理学的特性を考えると、研究者らは、がん治療における可能性を探求してきました。 さらなる研究が必要ですが、これらの化合物は、腫瘍の増殖を抑制したり、既存の治療法を強化したりする役割を果たす可能性があります .

細胞保護効果

ピラゾール誘導体は、細胞保護効果について研究されてきました。 ピラゾール誘導体は、酸化ストレス、炎症、その他の有害な要因によって引き起こされる細胞の損傷から保護するのに役立つ可能性があります .

Safety and Hazards

特性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXDPVYHYSEUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

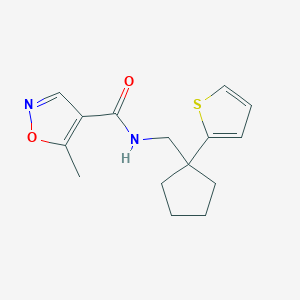

![ethyl 2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467672.png)

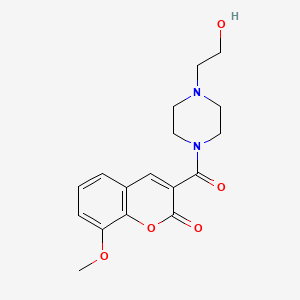

![N-[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2467686.png)

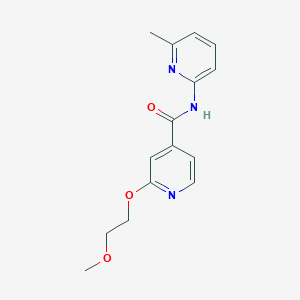

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)

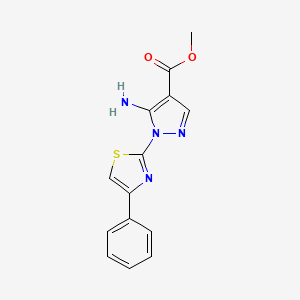

![5-[(3,4-dimethylphenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467694.png)

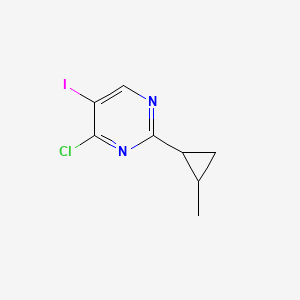

![5-(Methoxymethyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2467695.png)